1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea
Description
1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea is a urea derivative featuring a dimethylaminophenyl group, a pyrrolidinylethyl moiety, and a 2-ethoxyphenyl substituent. This compound’s structure combines electron-rich aromatic systems (dimethylamino and ethoxy groups) with a conformationally flexible pyrrolidine ring, which may enhance binding to biological targets through hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-3-(2-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c1-4-29-22-10-6-5-9-20(22)25-23(28)24-17-21(27-15-7-8-16-27)18-11-13-19(14-12-18)26(2)3/h5-6,9-14,21H,4,7-8,15-17H2,1-3H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHPFPBNDFESQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea, a complex organic compound, has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its synthesis, biological activity, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 362.48 g/mol. Its structure includes a dimethylamino group, a pyrrolidine ring, and an ethoxyphenyl moiety, which contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation reactions : Combining intermediate compounds such as 4-(dimethylamino)benzaldehyde with pyrrolidine.
- Amide bond formation : Utilizing coupling agents to form the urea linkage.
- Purification techniques : Employing chromatography and recrystallization to achieve high purity.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that the compound may inhibit various cancer cell lines by targeting specific kinases involved in tumor progression. For instance, it has been noted to interact with the colony-stimulating factor-1 receptor (CSF1R), which plays a critical role in tumor-associated macrophage (TAM) repolarization .
Antimicrobial Properties
Preliminary studies suggest that derivatives of the compound exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported as follows:
| Compound | MIC against S. aureus (µM) | MIC against E. coli (µM) |
|---|---|---|
| Compound A | 20–40 | 40–70 |
| Compound B | 10–30 | 30–50 |
These results indicate potential for further development in treating bacterial infections .
The biological mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The dimethylamino group and pyrrolidine ring may interact with enzymes or receptors, modulating their activity.
- Cellular Pathway Modulation : Binding to DNA or proteins can lead to changes in gene expression or protein function, impacting cellular signaling pathways relevant to cancer and inflammation .
Case Studies
Several studies have documented the efficacy of this compound in various experimental settings:
- In Vitro Studies : Compounds similar in structure demonstrated significant inhibition of cancer cell proliferation in vitro, with IC50 values indicating potent activity against specific targets.
- Animal Models : In vivo studies showed reduced tumor growth rates when administered to mice bearing xenograft tumors, suggesting a promising therapeutic profile.
Scientific Research Applications
Research indicates that this compound exhibits several biological activities, making it a candidate for therapeutic applications:
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth by targeting specific signaling pathways associated with cancer cell proliferation.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential use as an antibacterial agent.
- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, suggesting applications in treating neurological disorders.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of related compounds, demonstrating that modifications to the dimethylamino group significantly affected cytotoxicity against cancer cell lines. The study found that compounds with similar structural motifs exhibited IC50 values ranging from 0.5 to 10 µM against various cancer types .
Antimicrobial Efficacy
Another research effort assessed the antibacterial activity of pyrrolidine derivatives, including those structurally related to 1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea. The results indicated strong activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values as low as 0.01 mg/mL .
Neuropharmacological Insights
In a study focusing on neuropharmacological applications, researchers explored how the compound affects neurotransmitter release in animal models. The findings suggested that it could modulate excitatory neurotransmission, potentially offering new avenues for treating conditions like epilepsy and anxiety disorders .
Comparison with Similar Compounds
Key Structural Differences:
Structural Insights :
- Aromatic Substituents: The target compound’s 2-ethoxyphenyl group may offer improved metabolic stability compared to 4-methoxyphenyl () or 4-cyanophenyl () analogs due to reduced oxidative dealkylation .
- Pyrrolidine vs.
- Electron-Withdrawing vs. Electron-Donating Groups: The dimethylamino group (electron-donating) in the target compound contrasts with the cyano group (electron-withdrawing) in 7d/8d, which could influence receptor binding affinity and cooperativity .
Pharmacological Profiles
CB1 Allosteric Modulators (7d and 8d):
- Cooperativity (α) : Both 7d and 8d exhibit α values >3, indicating strong positive allosteric modulation of CP 55,940 binding to CB1 .
- Binding Affinity (KB) : Sub-micromolar KB values (0.12–0.15 µM) suggest high potency, likely due to pyrimidine-pyrrolidine interactions with CB1’s allosteric pocket .
- Comparison to Target Compound : The absence of a pyrimidine ring in the target compound may reduce CB1 activity but could improve selectivity for other targets (e.g., kinases).
FAK Activator (M64):
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of substituted phenyl groups to a urea backbone. Key steps:
- Step 1 : Formation of the pyrrolidine-ethyl intermediate via nucleophilic substitution between 4-(dimethylamino)phenyl bromide and pyrrolidine .
- Step 2 : Urea bond formation via reaction of the intermediate with 2-ethoxyphenyl isocyanate under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Optimization : Use catalysts like triethylamine for pH control, and monitor purity via thin-layer chromatography (TLC). Reaction yields improve with inert atmospheres (N₂ or Ar) to prevent oxidation .
Q. How can spectroscopic techniques (NMR, MS) confirm the compound’s structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Identify protons on the ethoxyphenyl group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and pyrrolidine (δ 2.5–3.0 ppm for N–CH₂) .
- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ matches the theoretical mass (e.g., C₂₃H₃₁N₄O₂: 409.2342). Fragmentation patterns confirm urea bond stability .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cell Viability : Test anticancer activity in HeLa or MCF-7 cells via MTT assays (48–72 hr exposure, 1–50 µM dose range) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to improve target selectivity?
- Methodological Answer :
-
Variable Substituents : Modify the ethoxyphenyl (e.g., replace OCH₂CH₃ with OCF₃) or dimethylamino groups. Compare IC₅₀ values across analogs (Table 1) .
-
Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses in kinase active sites .
Table 1. Example SAR Data for Analogous Urea Derivatives
Compound Modification Target (IC₅₀, nM) Selectivity Ratio (Target A/B) –OCH₂CH₃ (Parent) 150 1:3 –OCF₃ 90 1:8 –N(CH₃)₂ → –N(CH₂CH₃)₂ 210 1:1.5 Source: Adapted from
Q. How to resolve contradictions in biological data (e.g., high in vitro potency vs. low cellular efficacy)?
- Methodological Answer :
- Purity Check : Confirm compound stability via HPLC (>95% purity; degradation products may skew results) .
- Membrane Permeability : Assess logP values (e.g., PAMPA assay). Low permeability may explain efficacy gaps .
- Off-Target Effects : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions .
Q. What computational strategies validate target engagement in cellular models?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate compound-receptor interactions (100 ns trajectories) to assess binding stability .
- CETSA (Cellular Thermal Shift Assay) : Measure target protein stabilization post-treatment (e.g., Western blot for EGFR) .
Q. How to optimize pharmacokinetic properties (e.g., metabolic stability) for in vivo studies?
- Methodological Answer :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to calculate t₁/₂. Introduce electron-withdrawing groups (e.g., –CF₃) to reduce CYP450 metabolism .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction; aim for <90% binding to ensure bioavailability .
Key Notes for Experimental Design
- Avoid Common Pitfalls :
- Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid signal interference .
- Validate biological assays with positive controls (e.g., staurosporine for kinase inhibition) .
- Data Reproducibility :
- Report reaction yields, purity, and assay conditions in detail (e.g., solvent lot numbers, cell passage numbers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
